![molecular formula C13H19ClN2O3S B4796094 2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide](/img/structure/B4796094.png)
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide
Overview
Description
2-[(4-chlorophenyl)(methylsulfonyl)amino]-N,N-dimethylbutanamide, commonly known as Darolutamide, is a non-steroidal androgen receptor antagonist drug. It is used in the treatment of prostate cancer, which is the second most common cancer in men worldwide. Darolutamide is a relatively new drug that was approved by the US Food and Drug Administration (FDA) in July 2019.
Scientific Research Applications
Darolutamide has been extensively studied in preclinical and clinical trials for the treatment of prostate cancer. It has been found to be effective in inhibiting the growth of prostate cancer cells and reducing the risk of disease progression. Darolutamide has also been shown to have a favorable safety profile, with fewer side effects than other androgen receptor antagonists.
Mechanism of Action
Darolutamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This prevents the activation of the androgen receptor and the subsequent growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
Darolutamide has been shown to reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer, in patients with non-metastatic castration-resistant prostate cancer (nmCRPC). It has also been shown to delay the time to metastasis and improve overall survival in these patients.
Advantages and Limitations for Lab Experiments
Darolutamide has several advantages for lab experiments. It has a favorable safety profile and can be used in vitro and in vivo. However, its low solubility in water and high lipophilicity can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on Darolutamide. One area of focus is the use of Darolutamide in combination with other drugs for the treatment of prostate cancer. Another area of research is the development of new formulations of Darolutamide that improve its solubility and bioavailability. Additionally, there is a need for further research on the long-term safety and efficacy of Darolutamide in the treatment of prostate cancer.
Conclusion:
Darolutamide is a promising drug for the treatment of prostate cancer. Its mechanism of action, favorable safety profile, and effectiveness in reducing the risk of disease progression make it a valuable addition to the current treatment options for prostate cancer. Further research is needed to fully understand the potential of Darolutamide and to improve its efficacy and safety.
properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N,N-dimethylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-5-12(13(17)15(2)3)16(20(4,18)19)11-8-6-10(14)7-9-11/h6-9,12H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWXIEMPUYPNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N(C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.